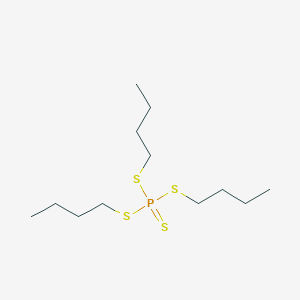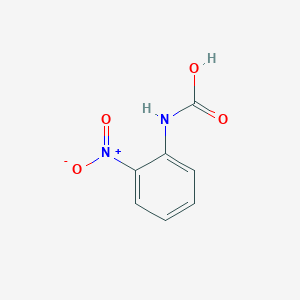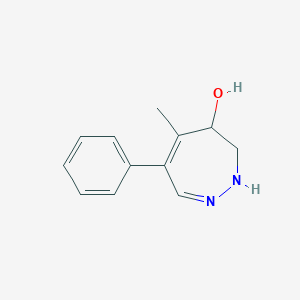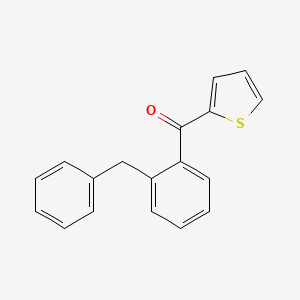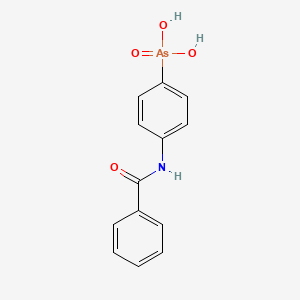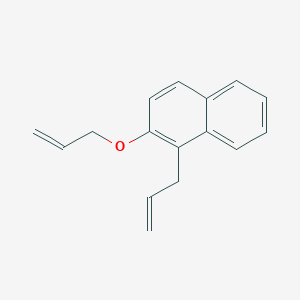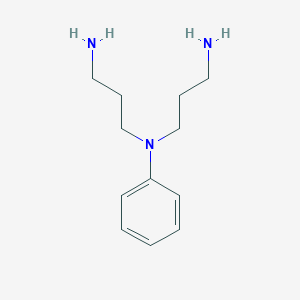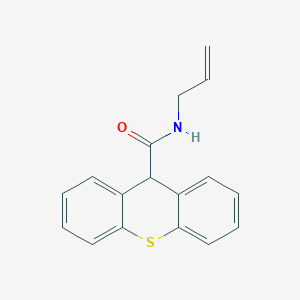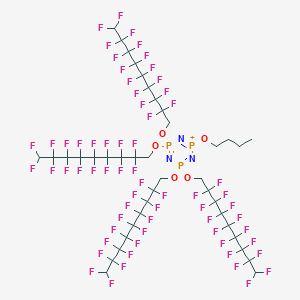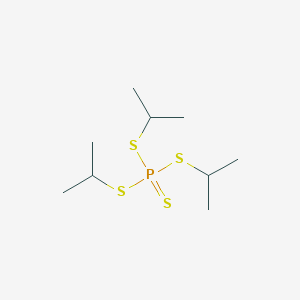
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole typically involves the reaction of a dodecylthiol with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by optimizing parameters such as reaction time, temperature, and solvent volume. Additionally, purification techniques such as distillation or chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its amphiphilic nature makes it suitable for applications requiring surface-active properties.
Wirkmechanismus
The mechanism of action of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or membrane interactions.
Vergleich Mit ähnlichen Verbindungen
- 4,7-Bis(dodecylsulfanyl)-[2,3,1]benzothiadiazole
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridazine
Comparison: Compared to these similar compounds, 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural difference can influence its reactivity, stability, and interactions with other molecules. The compound’s specific arrangement of functional groups also contributes to its distinct chemical and biological behavior.
Eigenschaften
CAS-Nummer |
5397-00-2 |
|---|---|
Molekularformel |
C16H31NS |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
5-dodecylsulfanyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C16H31NS/c1-2-3-4-5-6-7-8-9-10-11-15-18-16-13-12-14-17-16/h13,17H,2-12,14-15H2,1H3 |
InChI-Schlüssel |
ZGGBONCXSDTPTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


